

tert-Butyl 2,6-dichloroisonicotinate CAS number

75308-46-2

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Compound of Interest

Compound Name: *tert-Butyl 2,6-Dichloroisonicotinate*

Cat. No.: B153132

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An In-Depth Technical Guide to **tert-Butyl 2,6-dichloroisonicotinate** (CAS: 75308-46-2)

Abstract

This guide provides a comprehensive technical overview of **tert-Butyl 2,6-dichloroisonicotinate**, a pivotal heterocyclic building block in modern organic synthesis. Identified by CAS number 75308-46-2, this compound serves as a highly versatile intermediate, primarily due to its strategically positioned chloro-substituents which act as effective leaving groups for a variety of palladium-catalyzed cross-coupling reactions. The sterically hindering *tert*-butyl ester group provides stability and serves as a protecting group that can be readily removed under acidic conditions. This document details the compound's physicochemical properties, provides a robust synthesis protocol, explores its reactivity in key chemical transformations, and discusses its applications in the fields of medicinal chemistry, agrochemicals, and materials science.^[1] The insights herein are intended to equip researchers and development professionals with the foundational knowledge required to effectively utilize this scaffold in the synthesis of novel, high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. **Tert-Butyl 2,6-dichloroisonicotinate** is a white to light yellow crystalline solid, a characteristic that facilitates its handling and weighing in a laboratory setting. ^[1] Its stability under standard conditions and favorable solubility profile make it a practical intermediate for multi-step syntheses.^[1]

Table 1: Physicochemical Properties of **tert-Butyl 2,6-dichloroisonicotinate**

Property	Value	Source(s)
CAS Number	75308-46-2	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₁ Cl ₂ NO ₂	[1][5]
Molecular Weight	248.10 g/mol	[1][6]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	80.0 - 84.0 °C	[1][7]
Boiling Point	326 °C (Predicted)	[4][7]
Density	1.278 g/cm ³ (Predicted)	[4][7]
Purity	≥ 98% (GC)	[1]
Storage	Store at room temperature, cool and dark place recommended (<15°C)	[7]

Compound Structure

The structural features of **tert-Butyl 2,6-dichloroisonicotinate** are central to its utility. The dichloro-substituted pyridine ring is highly electron-deficient, activating the C2 and C6 positions for nucleophilic aromatic substitution and, more importantly, for oxidative addition in palladium catalytic cycles.

Caption: Chemical structure of **tert-Butyl 2,6-dichloroisonicotinate**.

Spectroscopic Data

Confirmation of the compound's identity and purity is typically achieved through standard analytical techniques. While detailed spectra are proprietary to suppliers, computed ¹³C NMR data is publicly available and serves as a useful reference.[5] Experimental validation would rely on:

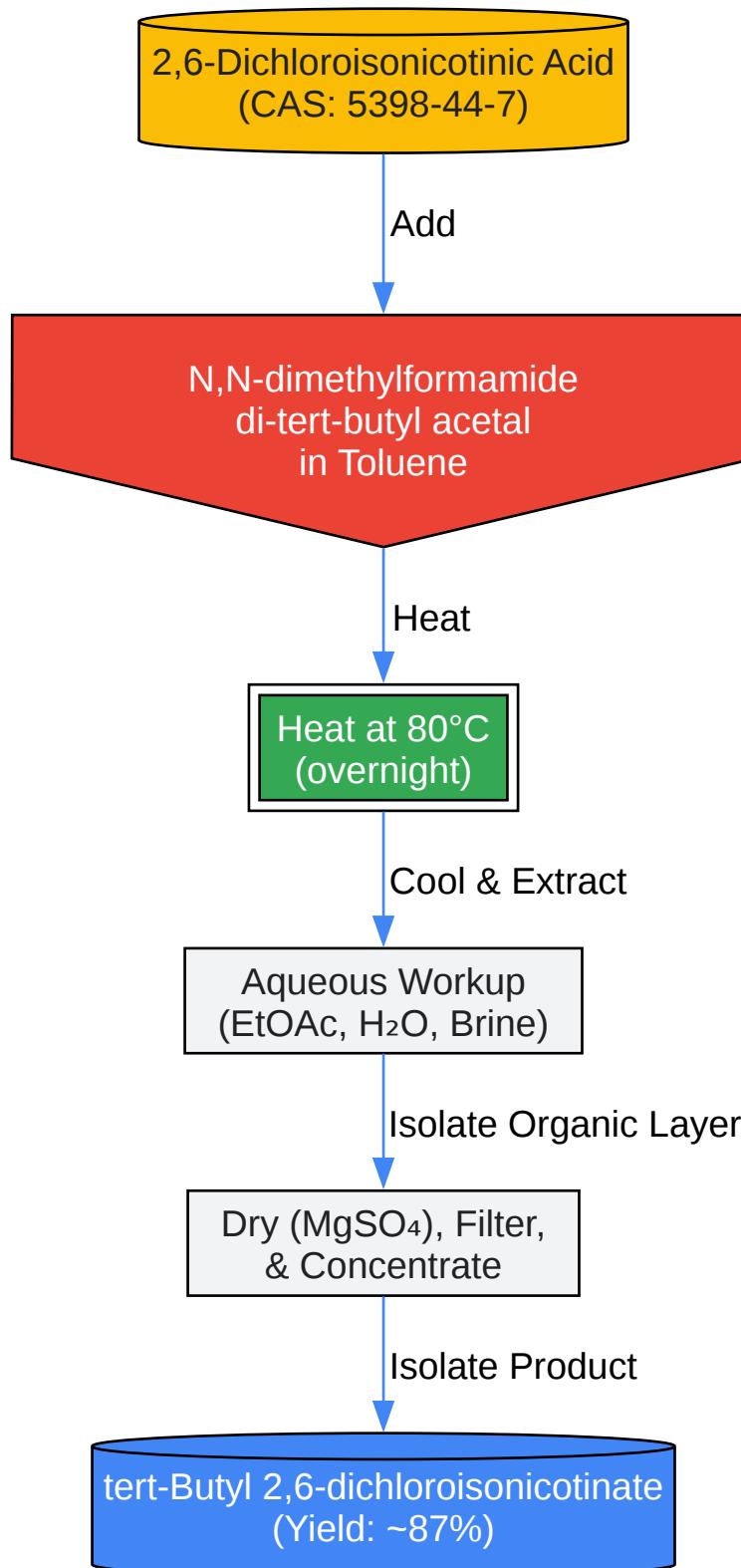
- ^1H NMR: Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two equivalent protons on the pyridine ring.
- ^{13}C NMR: Key resonances would correspond to the carbons of the tert-butyl group, the ester carbonyl, and the distinct carbons of the dichloropyridine ring.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, confirming the molecular weight and elemental composition.^[5]

Synthesis and Purification

The most common and efficient synthesis of **tert-Butyl 2,6-dichloroisonicotinate** involves the direct esterification of its corresponding carboxylic acid. This pathway is favored for its high yield and operational simplicity.

Synthesis Workflow

The synthesis begins with the commercially available 2,6-dichloroisonicotinic acid. The choice of N,N-dimethylformamide di-tert-butyl acetal is strategic; it serves as both the source of the tert-butyl group and a powerful dehydrating agent, which drives the esterification equilibrium towards the product by consuming the water generated during the reaction. Heating the reaction mixture ensures a reasonable reaction rate.

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Caption: Workflow for the synthesis of **tert-Butyl 2,6-dichloroisonicotinate**.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through clear steps and expected outcomes.[\[2\]](#)

Materials:

- 2,6-Dichloroisonicotinic acid (1.0 eq.)
- Toluene (Anhydrous)
- N,N-dimethylformamide di-tert-butyl acetal (6.0 eq.)
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Brine (Saturated NaCl solution)
- Magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloroisonicotinic acid (e.g., 2 g, 10.4 mmol).
- Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (50 mL) followed by N,N-dimethylformamide di-tert-butyl acetal (15 mL, 62.5 mmol). The nitrogen atmosphere is crucial to prevent the introduction of atmospheric moisture, which could hydrolyze the acetal reagent.
- Reaction: Heat the mixture to 80°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.

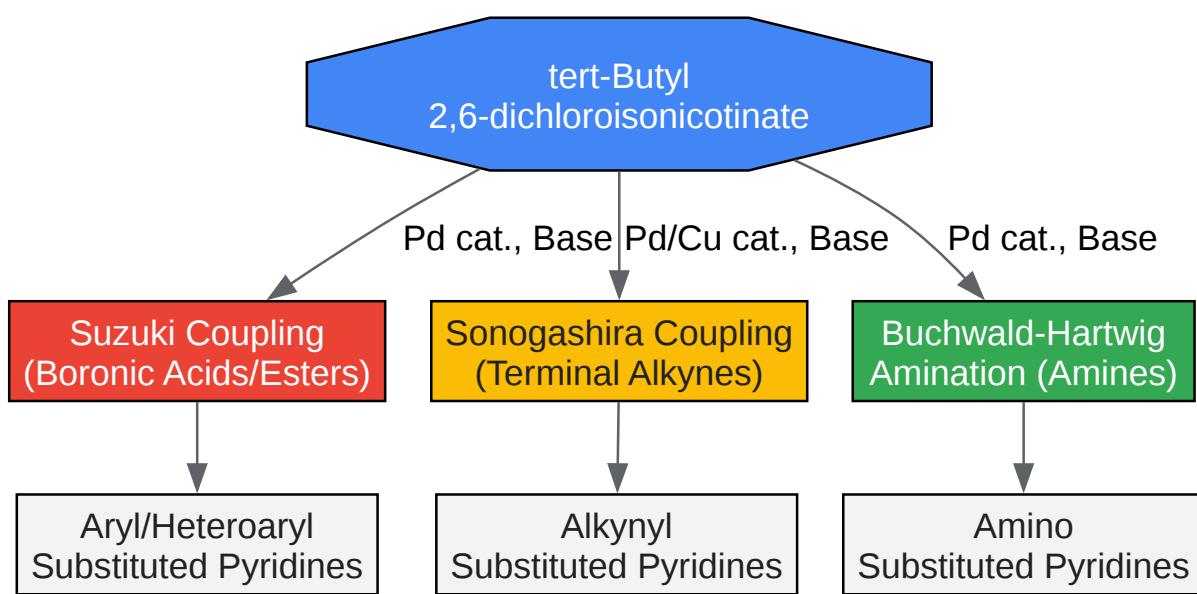
- Extraction: Wash the organic layer sequentially with water and then brine. The water wash removes residual DMF and other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
- Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The resulting solid is often of sufficient purity (~87% yield) for subsequent steps. [\[2\]](#) If necessary, further purification can be achieved by recrystallization or silica gel chromatography.

Chemical Reactivity and Key Transformations

The synthetic power of **tert-Butyl 2,6-dichloroisonicotinate** lies in the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization of the pyridine core. The tert-butyl ester is stable to these conditions but can be easily hydrolyzed post-coupling to reveal the carboxylic acid for further modification (e.g., amide coupling).

Diversification via Cross-Coupling Reactions

This building block is a premier substrate for creating diverse libraries of substituted pyridine derivatives, which are common motifs in pharmaceuticals.[\[1\]](#)

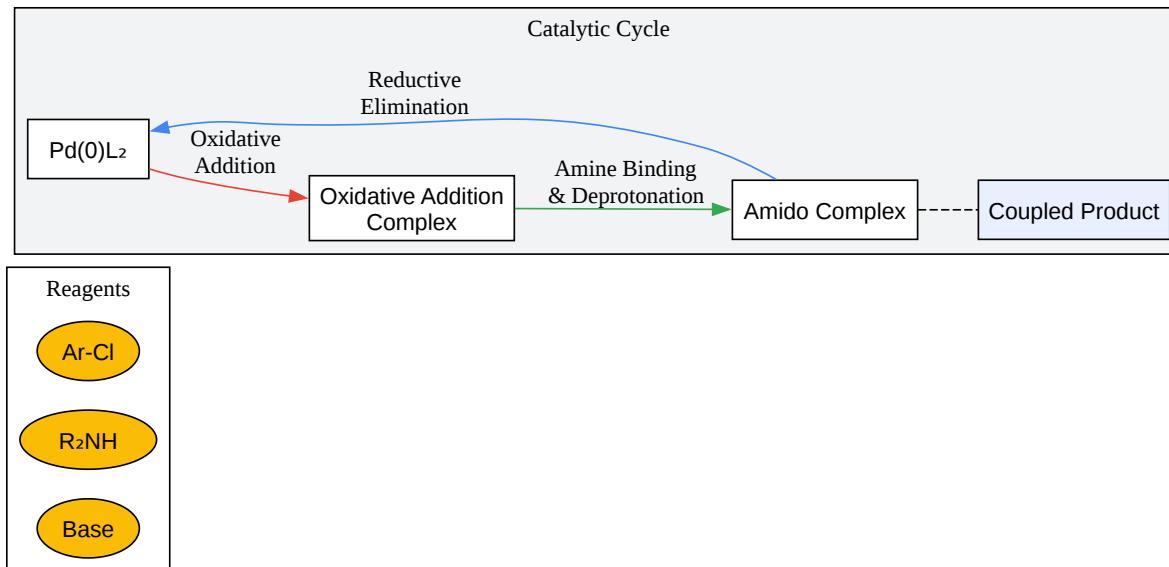


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Caption: Diversification pathways for the core scaffold using cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in drug molecules.^{[8][9]} This reaction allows for the coupling of a wide range of primary and secondary amines with the dichloropyridine core. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tuned depending on the steric and electronic properties of the amine coupling partner.^{[10][11]}



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Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General Protocol - Buchwald-Hartwig Amination:

- Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).
- Reagents: Add **tert-Butyl 2,6-dichloroisonicotinate**, the desired amine, and an anhydrous solvent (e.g., toluene or dioxane).
- Reaction: Seal the vial and heat the mixture (typically 80-110 °C) until the starting material is consumed (monitored by LC-MS or TLC).

- Workup: Cool the reaction, dilute with a suitable solvent, filter through celite to remove palladium residues, and concentrate. The crude product is then purified by column chromatography.

Sonogashira and Suzuki Couplings

- Sonogashira Coupling: This reaction introduces alkynyl groups onto the pyridine ring by coupling with terminal alkynes.[12][13] It typically employs a palladium catalyst and a copper(I) co-catalyst.[14] This transformation is invaluable for creating rigid scaffolds or providing a handle for further reactions like click chemistry.
- Suzuki Coupling: This protocol is used to form C-C bonds by coupling with boronic acids or esters. It is one of the most robust and widely used cross-coupling methods due to the stability and commercial availability of a vast array of boronic acid reagents.

Applications in Research and Development

The functionalized pyridine derivatives synthesized from **tert-Butyl 2,6-dichloroisonicotinate** are key components in various sectors.

- Pharmaceutical Research: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This intermediate is used in the synthesis of compounds targeting specific biological pathways, including enzyme inhibitors and receptor modulators.[1][15] Its derivatives have been explored in the development of novel therapeutics for a range of diseases.[16][17]
- Agrochemicals: The reactivity of this compound makes it an ideal starting point for creating novel herbicides and fungicides.[1] The resulting molecules can be designed for improved potency, selectivity, and environmental profiles.[1] Its precursor, 2,6-dichloroisonicotinic acid, is a known inducer of systemic acquired resistance in plants.[18][19]
- Material Science: The rigid, functionalizable aromatic core is useful in the design of advanced materials, contributing to properties like thermal stability and electronic conductivity.[1]

Safety and Handling

While some safety data sheets classify the compound as non-hazardous under Regulation (EC) No 1272/2008, others provide GHS hazard statements.[20] It is prudent to handle the compound with appropriate care.

- GHS Hazard Statements (from related compounds/suppliers): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Handling: Avoid creating dust. Keep away from heat and sources of ignition.[21]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][21]

Conclusion

Tert-Butyl 2,6-dichloroisonicotinate is a cornerstone building block for synthetic chemists. Its combination of a stable protecting group and two reactive coupling sites on an electron-deficient pyridine ring provides a reliable and versatile platform for molecular diversification. The straightforward synthesis and well-characterized reactivity in key cross-coupling reactions ensure its continued and widespread application in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

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